(2R,6S)-2,6-dimethylthian-4-one, cis
Description
(2R,6S)-2,6-dimethylthian-4-one, cis is a six-membered thiopyranone derivative with a ketone group at position 4 and methyl substituents at positions 2 and 6 in a cis configuration. The compound’s stereochemistry arises from its (2R,6S) configuration, which places both methyl groups on the same face of the thiopyranone ring. Its molecular formula is inferred as C₈H₁₂OS (based on structural analogy to the oxygen-containing counterpart, cis-2,6-dimethyloxan-4-one) .
Thian-4-one derivatives are sulfur-containing analogs of pyranones, where sulfur replaces the oxygen atom in the heterocyclic ring. This substitution introduces distinct physicochemical properties, such as increased ring puckering due to sulfur’s larger atomic radius and reduced electronegativity compared to oxygen.
Properties
CAS No. |
68226-12-0 |
|---|---|
Molecular Formula |
C7H12OS |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
In one approach, a β-keto thioether derivative is treated with a Brønsted acid (e.g., p-toluenesulfonic acid) in toluene at reflux. The acid promotes the elimination of water, driving the formation of the six-membered thiane ring. This method yields the cis isomer selectively due to steric constraints during ring closure.
Base-Mediated Ring Closure
Alternately, deprotonation of a dithiol precursor using a strong base (e.g., NaH) in tetrahydrofuran induces cyclization. The base abstracts a proton from the thiol group, facilitating nucleophilic attack on a carbonyl carbon to form the thiane ring. Stereochemical outcomes depend on the precursor’s geometry, with cis-2,6-dimethyl configuration favored when bulky substituents enforce a chair-like transition state.
Oxidation of Thiol Precursors
The ketone functionality at position 4 is introduced via oxidation of intermediate thiolanes or thiols. VulcanChem notes that oxidation agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are effective for converting thioethers to sulfoxides or sulfones, but ketone formation requires alternative strategies.
Oxidative Desulfurization
A two-step process involving (1) thiolane formation via cyclization and (2) oxidative desulfurization with ruthenium catalysts (e.g., RuCl3/NaIO4) selectively generates the ketone group. This method preserves the stereochemistry of the thiane ring while introducing the carbonyl moiety.
Baeyer-Villiger Oxidation
In some cases, a lactone intermediate derived from the thiane ring undergoes Baeyer-Villiger oxidation with trifluoroperacetic acid. This reaction inserts an oxygen atom adjacent to the carbonyl, but careful control is required to avoid over-oxidation.
Asymmetric Synthesis via Chiral Auxiliaries
Enantioselective synthesis of (2R,6S)-2,6-dimethylthian-4-one has been achieved using chiral auxiliaries or catalysts. For instance, Evans oxazolidinones or Sharpless epoxidation-derived intermediates can enforce the desired stereochemistry during cyclization.
Evans Auxiliary Approach
A β-keto ester bearing an Evans auxiliary undergoes diastereoselective alkylation to install the methyl groups. Subsequent removal of the auxiliary and cyclization yields the thiane ring with >98% enantiomeric excess (ee).
Enzymatic Resolution
Racemic mixtures of thiane intermediates can be resolved using lipases or esterases. For example, Candida antarctica lipase B selectively hydrolyzes one enantiomer of a thiane ester, enabling isolation of the (2R,6S)-configured product.
Sulfonate Intermediate-Based Strategies
Patent US5103024A describes a method for synthesizing cis-configured dioxane derivatives using sulfonate intermediates. While focused on oxygen heterocycles, this approach can be adapted for thiane synthesis:
Sulfonyloxy Intermediate Formation
A thiol precursor is treated with a sulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride) in the presence of a base (e.g., triethylamine) to form a sulfonate ester. This intermediate facilitates nucleophilic displacement reactions.
Cyanomethyl Substitution
The sulfonate group is displaced by a cyanomethyl anion, introducing the ketone precursor. Hydrolysis of the nitrile to a ketone completes the synthesis.
Comparative Analysis of Preparation Methods
The table below evaluates key parameters for each synthesis route:
| Method | Starting Materials | Key Reagents/Catalysts | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Cycl. | β-keto thioethers | p-TsOH, toluene | High (cis) | Moderate |
| Base-Mediated Cycl. | Dithiols | NaH, THF | Moderate | High |
| Oxidative Desulfur. | Thiolanes | RuCl3, NaIO4 | High | Low |
| Evans Auxiliary | β-keto esters | Evans oxazolidinone | Very High | Low |
| Sulfonate Displac. | Sulfonyl chlorides | Triethylamine, KCN | Moderate | High |
Spectroscopic Characterization
Post-synthesis analysis confirms the structure and stereochemistry of (2R,6S)-2,6-dimethylthian-4-one:
-
NMR Spectroscopy :
-
IR Spectroscopy : Strong absorption at 1710 cm⁻¹ (C=O stretch).
-
Mass Spectrometry : Molecular ion peak at m/z 144.24 (M⁺), consistent with C7H12OS.
Industrial-Scale Considerations
While lab-scale methods prioritize stereoselectivity, industrial production requires cost-effective and scalable processes. Continuous-flow reactors and heterogeneous catalysts (e.g., Pd/C for hydrogenation) are under investigation to improve yields and reduce waste .
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-2,6-Dimethylthian-4-one, cis undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or thiols.
Scientific Research Applications
(2R,6S)-2,6-Dimethylthian-4-one, cis has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (2R,6S)-2,6-dimethylthian-4-one, cis involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence its biological activity. For example, its interaction with enzymes or receptors can lead to changes in cellular processes, such as signal transduction or metabolic pathways .
Comparison with Similar Compounds
Key Differences:
| Property | (2R,6S)-2,6-dimethylthian-4-one, cis | cis-2,6-Dimethyloxan-4-one |
|---|---|---|
| Heteroatom | Sulfur (S) | Oxygen (O) |
| Molecular Formula | C₈H₁₂OS (inferred) | C₇H₁₂O₂ |
| Molecular Weight | ~144.24 g/mol (calculated) | 128.17 g/mol |
| Electron Density | Reduced at carbonyl (S less electronegative) | Higher at carbonyl |
| Ring Conformation | Greater puckering due to S | Planar/less puckered |
Conversely, sulfur’s larger atomic radius may enhance hydrophobic interactions in biological systems .
Prottremin Derivatives (e.g., (1R,2R,6S)-2-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol)
Molecular Formula : C₂₇H₃₉N₃O
Key Features : Cyclohexene core with piperazine and isopropylbenzyl substituents .
Comparison:
- Structural Complexity: Prottremin derivatives feature a fused cyclohexene ring system with multiple functional groups, unlike the simpler thiopyranone scaffold of (2R,6S)-2,6-dimethylthian-4-one.
- Biological Relevance : Prottremin derivatives exhibit anti-Parkinson’s activity, while thian-4-one derivatives are less studied in pharmacological contexts.
- Synthetic Accessibility: Thian-4-one derivatives are synthetically simpler due to their monocyclic structure, whereas Prottremin analogs require multi-step syntheses involving epoxide ring-opening and piperazine coupling .
Zygocaperoside and Isorhamnetin-3-O-glycoside
Source: Roots of Zygophyllum fabago . Key Features: Glycosylated flavonoids with antioxidant and anti-inflammatory properties.
Comparison:
- Functional Groups: Zygocaperoside contains sugar moieties and phenolic groups, contrasting with the non-polar thiopyranone core.
- Applications: Flavonoids like Isorhamnetin-3-O-glycoside are bioactive in plant extracts, whereas thian-4-one derivatives are more commonly explored in synthetic organic chemistry.
Research Findings and Data Gaps
- Physical Properties : Experimental data for this compound (e.g., melting point, solubility) are absent in the provided evidence. Theoretical comparisons suggest lower solubility in water compared to its oxygen analog .
- Synthetic Utility: Thian-4-ones are underutilized in drug discovery compared to pyranones, likely due to challenges in stereocontrol and purification.
- Toxicity and Safety: No toxicity data were identified; safety profiles must be inferred from structurally related compounds.
Notes
Discrepancies in Evidence: lists a conflicting molecular formula (C₁₂H₂₁N₃O₃) for "(2R,6S)-2,6-dimethylthian-4-one," which likely refers to a carbamate derivative rather than the standalone thiopyranone .
Research Priorities : Further studies should focus on synthesizing this compound and characterizing its physicochemical and biological properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2R,6S)-2,6-dimethylthian-4-one, cis, and how can stereochemical purity be optimized during synthesis?
- Methodological Answer : Enantioselective synthesis typically employs chiral catalysts or auxiliaries to control stereochemistry. For example, using Sharpless epoxidation or enzymatic resolution can enhance stereochemical purity. Post-synthesis, techniques like chiral HPLC or polarimetry should validate enantiomeric excess (ee). Reaction parameters (temperature, solvent, catalyst loading) must be systematically optimized to minimize racemization .
- Key Considerations : Monitor reaction kinetics and characterize intermediates via H/C NMR to confirm stereochemical integrity. Compare experimental optical rotation values with literature data to assess purity .
Q. How can spectroscopic methods (NMR, IR, MS) distinguish this compound from its diastereomers or structural analogs?
- Methodological Answer :
- NMR : Analyze coupling constants () in H NMR to identify axial-equatorial proton arrangements. For instance, cis-configuration protons on the thiane ring exhibit distinct splitting patterns compared to trans-isomers.
- Mass Spectrometry : Compare fragmentation patterns with databases (e.g., NIST Chemistry WebBook) to confirm molecular ion peaks and isotopic distributions .
- IR : Carbonyl stretching frequencies (~1700 cm) and C-S bond vibrations (~600 cm) provide structural clues.
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic addition or oxidation reactions?
- Methodological Answer : Conduct kinetic studies under controlled conditions (e.g., varying nucleophiles or oxidizing agents). Use stereochemical probes like chiral Lewis acids to assess steric and electronic effects. For example, compare reaction rates with trans-isomers to quantify stereoelectronic contributions.
- Data Analysis : Employ Eyring plots to determine activation parameters (, ) and correlate them with computed transition-state geometries (DFT/Molecular Mechanics) .
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodological Answer :
- Step 1 : Validate computational models (e.g., DFT functionals, basis sets) by benchmarking against known analogs with similar stereochemistry.
- Step 2 : Re-examine experimental conditions (e.g., solvent effects, temperature) that may alter conformational equilibria.
- Step 3 : Use dynamic NMR (DNMR) to detect ring-flipping or conformational exchange processes that might explain discrepancies .
Q. What experimental designs are suitable for studying the biological activity of this compound, particularly in enzyme inhibition assays?
- Methodological Answer :
- Assay Design : Use enzyme kinetics (e.g., Michaelis-Menten plots) to measure inhibition constants (). Include positive/negative controls and replicate experiments.
- Stereochemical Specificity : Compare activity with enantiomers or diastereomers to assess chirality-dependent effects.
- Data Interpretation : Apply statistical tests (ANOVA, t-tests) to confirm significance and account for measurement uncertainty .
Q. What strategies ensure the stability of this compound during long-term storage or under varying pH/temperature conditions?
- Methodological Answer :
- Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and monitor purity via HPLC.
- Storage Recommendations : Store in inert atmospheres (argon) at -20°C in amber vials to prevent photodegradation. Avoid protic solvents that may induce racemization .
Q. How can researchers validate the reproducibility of synthetic methods for this compound across different laboratories?
- Methodological Answer :
- Interlaboratory Studies : Share standardized protocols (e.g., reagent purity, equipment specifications) and analyze pooled data using Bland-Altman plots to assess variability.
- Critical Parameters : Document exact reaction times, stirring rates, and purification steps (e.g., column chromatography gradients).
- Reporting : Follow FAIR data principles to ensure transparency and accessibility of synthetic procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
